molecular formula C24H23N3O3S B3297240 N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide CAS No. 895423-27-5

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide

Cat. No.: B3297240
CAS No.: 895423-27-5
M. Wt: 433.5 g/mol
InChI Key: KSZQNHRASRBZHV-UHFFFAOYSA-N
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Description

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide: is a complex organic compound that features a benzothiazole ring, a dimethoxybenzamide moiety, and a pyridine ring

Mechanism of Action

Target of Action

Compounds with a similar benzothiazole scaffold have been found to exhibit anti-tubercular activity

Mode of Action

The exact mode of action of this compound is currently unknown. Benzothiazole derivatives have been found to exhibit inhibitory activity against M. tuberculosis

Biochemical Pathways

Benzothiazole derivatives have been found to exhibit anti-tubercular activity , suggesting that they may affect pathways related to the survival and replication of M tuberculosis

Result of Action

tuberculosis , suggesting that they may inhibit the growth and replication of this bacterium.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Dimethoxybenzamide Moiety: This step involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the benzothiazole derivative.

    Attachment of the Pyridine Ring: The final step involves the alkylation of the benzamide derivative with a pyridine-containing alkyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups in the benzamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Conditions vary depending on the specific substitution, but typical reagents include halogens for electrophilic substitution and organolithium or Grignard reagents for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can lead to the formation of quinones, while reduction of the carbonyl group can yield the corresponding alcohol.

Scientific Research Applications

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could make it useful in the development of organic semiconductors or other advanced materials.

    Biological Research: It could be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzothiazolyl)-3,4-dimethoxybenzamide
  • N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxy-N-[(pyridin-3-yl)methyl]benzamide

Uniqueness

  • The presence of both the benzothiazole and pyridine rings in the same molecule is relatively rare, providing unique binding properties.
  • The dimethoxy groups on the benzamide moiety can significantly influence the compound’s electronic properties, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-15-10-16(2)22-19(11-15)26-24(31-22)27(14-17-6-5-9-25-13-17)23(28)18-7-8-20(29-3)21(12-18)30-4/h5-13H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZQNHRASRBZHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
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N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
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N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
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N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
Reactant of Route 5
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N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
Reactant of Route 6
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N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide

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